trans-2-Hexenoic acid

Übersicht

Beschreibung

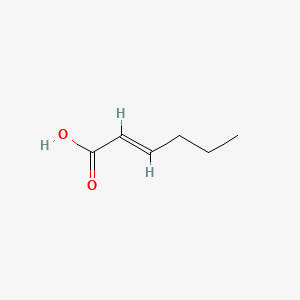

trans-2-Hexenoic acid: is an organic compound with the molecular formula C6H10O2 . It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its pleasant, fatty odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-2-Hexenoic acid can be synthesized through the condensation of butyraldehyde with malonic acid . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction conditions often include heating the mixture to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial in industrial production to achieve cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Hexenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated carboxylic acids.

Substitution: It can participate in substitution reactions, where the hydrogen atoms on the double bond are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated carboxylic acids and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the most promising applications of trans-2-hexenoic acid is its antiviral activity. Recent studies have demonstrated that THA exhibits significant antiviral effects against coxsackievirus B (CVB) and enterovirus A71 (EV-A71).

- Mechanism of Action : THA inhibits viral replication primarily at the entry stage of infection, demonstrating a dose-dependent effect with 50% effective concentrations (EC50) of 2.9 μM for CVB and 3.21 μM for EV-A71. The compound was found to have a selective index (SI) value of 11.59, indicating its potential as a therapeutic agent with low cytotoxicity .

- In Vivo Studies : In experiments involving newborn Kunming mice infected with CVB, THA treatment resulted in complete survival at doses of 15 and 30 mg/kg, highlighting its efficacy in vivo .

| Virus Type | EC50 (μM) | CC50 (μM) | SI Value |

|---|---|---|---|

| Coxsackievirus B | 2.9 | 33.62 | 11.59 |

| Enterovirus A71 | 3.21 | Not specified | Not specified |

Drug Delivery Systems

This compound has also been utilized in the development of advanced drug delivery systems, particularly through its incorporation into lipid nanoparticles (LNPs).

- Ionic Liquid Coatings : THA has been used to create ionic liquid-coated LNPs that enhance siRNA uptake into cells. The interaction of THA with red blood cell membranes facilitates targeted delivery to specific tissues, improving the efficacy of RNA-based therapeutics .

- Nanoparticle Formulations : Studies indicate that LNPs modified with THA can enhance cellular internalization and mucoadhesion, making them suitable for targeted mucosal drug delivery systems .

Polymer Applications

In materials science, this compound is explored for its potential as a solvent additive in polymer formulations.

- Controlled Release Mechanisms : Research has shown that incorporating THA into polymer matrices can modify the release rates of drugs such as dextromethorphan hydrobromide from matrix tablets. The presence of THA improves mechanical properties and drug release profiles compared to traditional polymer systems .

| Polymer Type | Drug Tested | Release Profile Improvement |

|---|---|---|

| Carbopol | Dextromethorphan | Higher crushing strength; delayed release |

| HPMC | Dextromethorphan | Moderate improvement |

| Eudragit | Dextromethorphan | Comparable to Carbopol |

Biobased Production Pathways

THA is also being investigated as a precursor in biobased production processes, particularly for the synthesis of adipic acid.

Wirkmechanismus

The mechanism of action of trans-2-Hexenoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by blocking viral entry into host cells. This is achieved through the interaction of this compound with viral proteins and host cell receptors, preventing the virus from establishing an infection .

Vergleich Mit ähnlichen Verbindungen

- trans-3-Hexenoic acid

- 2-Octenoic acid

- 2-Pentenoic acid

- Hexanoic acid

Comparison: trans-2-Hexenoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to similar compounds like trans-3-Hexenoic acid and 2-Octenoic acid, this compound has distinct properties that make it suitable for specific applications, such as its use as a flavoring agent and its antiviral properties .

Biologische Aktivität

trans-2-Hexenoic acid (THA), a naturally occurring compound found in various dietary sources, has garnered attention for its significant biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of THA, supported by recent research findings, data tables, and case studies.

Antiviral Properties

Recent studies have established that this compound exhibits notable antiviral activity against coxsackievirus B (CVB) and enterovirus A71 (EV-A71). The antiviral efficacy was demonstrated through various assays that assessed the compound's ability to inhibit viral replication.

Key Findings

- Effective Concentrations : The compound showed 50% effective concentrations (EC50) of 2.9 μM against CVB3 and 3.21 μM against EV-A71, indicating its potency in inhibiting viral infections .

- Mechanism of Action : THA primarily inhibits viral replication at the entry stage of infection. Time-of-addition assays revealed that when THA was administered before or up to one hour post-infection, it effectively blocked the synthesis of viral proteins. However, its efficacy diminished when added later in the infection process .

- Cytotoxicity : Importantly, THA exhibited no noticeable cytotoxic effects on host cells at the concentrations tested, suggesting a favorable safety profile for potential therapeutic use .

In Vivo Studies

In animal models, THA treatment significantly reduced viral titers and inflammatory damage in myocardial tissue caused by CVB infection. Mice treated with THA showed improved survival rates and reduced levels of viral RNA and proteins in heart tissues compared to untreated controls .

Mechanistic Insights

The mechanism by which THA exerts its antiviral effects involves blocking the entry of viruses into host cells. This was confirmed through assays that demonstrated a reduction in viral protein synthesis when THA was present during the critical early stages of infection .

Comparative Data

The following table summarizes the antiviral activity of this compound against different viruses:

| Virus | EC50 (μM) | Mechanism of Action | Cytotoxicity |

|---|---|---|---|

| Coxsackievirus B | 2.9 | Inhibition of viral entry | None observed |

| Enterovirus A71 | 3.21 | Inhibition of viral entry | None observed |

Case Studies

Several case studies have further elucidated the potential applications of THA in antiviral therapy:

- Coxsackievirus B Infection : A study involving infected mice treated with varying doses of THA demonstrated significant reductions in both viral load and inflammation in heart tissues, supporting its potential as a therapeutic agent against enteroviral infections .

- Enterovirus A71 : Similar findings were observed in cell culture models where THA treatment led to decreased viral replication rates and improved outcomes compared to untreated controls .

Eigenschaften

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.